(S)-ARI-1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

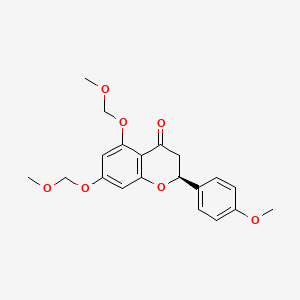

C20H22O7 |

|---|---|

分子量 |

374.4 g/mol |

IUPAC 名称 |

(2S)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C20H22O7/c1-22-11-25-15-8-18(26-12-23-2)20-16(21)10-17(27-19(20)9-15)13-4-6-14(24-3)7-5-13/h4-9,17H,10-12H2,1-3H3/t17-/m0/s1 |

InChI 键 |

PUZCVJRGJCUWMV-KRWDZBQOSA-N |

手性 SMILES |

COCOC1=CC2=C(C(=O)C[C@H](O2)C3=CC=C(C=C3)OC)C(=C1)OCOC |

规范 SMILES |

COCOC1=CC2=C(C(=O)CC(O2)C3=CC=C(C=C3)OC)C(=C1)OCOC |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of (R)-ARI-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one, designated as ARI-1, has been identified as a novel and potent inhibitor of the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1).[1] ROR1 is a transmembrane protein that is overexpressed in various cancers and is associated with tumor growth, proliferation, and migration.[1] ARI-1 has been shown to suppress the development of non-small cell lung cancer by targeting the extracellular frizzled domain of ROR1 and subsequently inhibiting the PI3K/AKT/mTOR signaling pathway.[1]

This guide provides a detailed technical overview of the proposed synthesis and purification of (R)-ARI-1, addressing the current gap in publicly available experimental procedures. The methodologies presented are based on well-established and frequently cited synthetic strategies for structurally related chroman-4-one derivatives.

Note on Stereochemistry: The primary literature identifies the active compound as the (R)-enantiomer. The synthetic methods described herein may produce a racemic mixture, and a subsequent resolution step or an asymmetric synthesis approach would be required to obtain the enantiomerically pure (R)-ARI-1.

Proposed Synthesis of (R)-ARI-1

The proposed synthetic pathway to (R)-ARI-1 involves two main stages:

-

Protection of the phenolic hydroxyl groups of a suitable starting material with methoxymethyl (MOM) ethers.

-

Construction of the chroman-4-one core via a base-catalyzed reaction between the protected 2'-hydroxyacetophenone derivative and 4-methoxybenzaldehyde.

Stage 1: Synthesis of 1-(2-hydroxy-4,6-bis(methoxymethoxy)phenyl)ethan-1-one

The initial step involves the protection of the phenolic hydroxyl groups of 2',4',6'-trihydroxyacetophenone.

Experimental Protocol:

-

Dissolution: Dissolve 2',4',6'-trihydroxyacetophenone (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.2 equivalents), to the solution and stir at room temperature.

-

MOM Protection: Add chloromethyl methyl ether (MOM-Cl) (2.2 equivalents) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Stage 2: Synthesis of (R,S)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one (racemic ARI-1)

The second stage involves the construction of the chroman-4-one ring system.

Experimental Protocol:

-

Reaction Setup: In a microwave-safe vessel, combine 1-(2-hydroxy-4,6-bis(methoxymethoxy)phenyl)ethan-1-one (1 equivalent), 4-methoxybenzaldehyde (1.2 equivalents), and a suitable base such as pyrrolidine or piperidine (1.5 equivalents) in a protic solvent like ethanol.

-

Microwave Irradiation: Seal the vessel and heat the reaction mixture using microwave irradiation to 120-150 °C for 30-60 minutes.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield racemic ARI-1.

| Reaction Step | Starting Material | Reagents | Typical Yield | Reference |

| MOM Protection | Phenols | MOM-Cl, DIPEA | 85-95% | General textbook knowledge |

| Chroman-4-one Synthesis | 2'-hydroxyacetophenones, Aldehydes | Pyrrolidine, Ethanol (Microwave) | 60-80% | Analogous reactions in literature |

Chiral Resolution of (R,S)-ARI-1

To obtain the desired (R)-enantiomer, the racemic mixture of ARI-1 can be resolved using chiral high-performance liquid chromatography (HPLC).

Experimental Protocol:

-

Column: Utilize a chiral stationary phase column (e.g., Chiralpak IA, IB, or IC).

-

Mobile Phase: A mixture of hexanes and isopropanol is typically used as the mobile phase. The exact ratio should be optimized to achieve baseline separation of the enantiomers.

-

Detection: Monitor the elution profile using a UV detector at an appropriate wavelength.

-

Collection: Collect the fractions corresponding to each enantiomer separately.

-

Analysis: Confirm the enantiomeric purity of the collected fractions using analytical chiral HPLC.

Purification and Characterization

Purification

The primary method for purifying ARI-1 is flash column chromatography.

| Parameter | Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 0% to 30%) |

| Detection | UV light (254 nm) or staining with a suitable agent (e.g., potassium permanganate) |

Characterization

The structure and purity of the synthesized (R)-ARI-1 should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity.

-

Chiral HPLC: To determine the enantiomeric excess (ee).

Mechanism of Action of ARI-1

ARI-1 exerts its anticancer effects by inhibiting the ROR1 receptor, which in turn blocks the downstream PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell survival, proliferation, and growth.

dot

Caption: Signaling pathway of ARI-1.

The inhibition of ROR1 by ARI-1 leads to the downregulation of phosphorylated AKT and mTOR, ultimately resulting in decreased cell proliferation and the induction of apoptosis in cancer cells.[1]

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and purification of the ROR1 inhibitor, (R)-ARI-1. The outlined procedures are based on established and reliable chemical transformations for the synthesis of the chroman-4-one core and for the protection of phenolic functional groups. The provided information on purification, characterization, and the mechanism of action aims to support researchers and drug development professionals in their efforts to study and potentially develop ARI-1 as a therapeutic agent for the treatment of cancer. Further optimization of the proposed synthetic route and chiral separation will be necessary to produce (R)-ARI-1 in a highly pure and enantiomerically enriched form for detailed biological evaluation.

References

A Technical Guide to the Chiral Separation of ARI-1 Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction: Chirality is a fundamental property of many drug molecules, with enantiomers—non-superimposable mirror images—often exhibiting distinct pharmacological, pharmacokinetic, and toxicological profiles.[1][2][3][4] The human body, being a chiral environment, interacts differently with each enantiomer.[2] Consequently, one enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) could be inactive, less active, or even contribute to adverse effects.[3][5] Therefore, the development of robust methods for separating and quantifying enantiomers is a critical aspect of pharmaceutical development and quality control.[1][6]

This guide provides an in-depth overview of the core principles and methodologies for the chiral separation of the enantiomers of a model compound, designated here as ARI-1. It covers common chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), providing detailed experimental protocols and data presentation.

Methodologies for Chiral Separation

The separation of enantiomers, a process known as chiral resolution, is challenging because enantiomers have identical physical properties in an achiral environment.[7] Resolution is achieved by creating a chiral environment where the two enantiomers interact differently, forming transient diastereomeric complexes.[1][8] This is most commonly accomplished using chromatographic techniques.[9][10]

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for chiral separations in the pharmaceutical industry due to its robustness and versatility.[6][9][11][] The separation is typically achieved by using a Chiral Stationary Phase (CSP).[13] CSPs are made by immobilizing a chiral selector onto a solid support (usually silica), which then interacts stereoselectively with the enantiomers.[13] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are among the most common and effective for a wide range of compounds.[13]

This protocol is based on a validated method for a compound with structural similarities to ARI-1.[14]

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

-

-

Chromatographic Conditions:

-

Sample Preparation:

-

Prepare a stock solution of the ARI-1 racemate at a concentration of 0.2 mg/mL in the mobile phase.

-

Prepare solutions for linearity and accuracy studies by spiking the desired enantiomer (R-ARI-1) with the S-isomer at various concentrations (e.g., from the Limit of Quantitation to 1.5 µg/mL).[14]

-

-

Data Analysis:

-

Identify the peaks for R-ARI-1 and S-ARI-1 based on their retention times.

-

Calculate the resolution (Rs) between the two enantiomeric peaks. An Rs value > 1.5 indicates baseline separation.

-

Quantify the undesired enantiomer based on a calibration curve.

-

| Parameter | Value | Reference |

| Column | Lux Cellulose-2 (250x4.6mm, 5µm) | [14] |

| Mobile Phase | Ethanol:Diethylamine (100:0.5 v/v) | [14] |

| Flow Rate | 1.0 mL/min | [14] |

| Wavelength | 230 nm | [14] |

| Retention Time (R-ARI-1) | ~8.5 min | |

| Retention Time (S-ARI-1) | ~10.2 min | |

| Resolution (Rs) | > 2.0 | |

| Linearity Range (S-isomer) | LOQ - 1.5 µg/mL | [14] |

| Correlation Coefficient (r²) | > 0.999 | [14] |

| Mean Recovery | 100–102% | [14] |

Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced consumption of organic solvents.[11][15] The technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the main component of the mobile phase.[15] Organic modifiers (co-solvents) like methanol or ethanol are added to adjust the mobile phase polarity and solvating power.[16] SFC is particularly well-suited for normal-phase chromatography and the separation of chiral compounds.[15]

This protocol outlines a typical screening approach for developing an SFC method for ARI-1.

-

Instrumentation:

-

Analytical SFC system with a CO2 pump, co-solvent pump, autosampler, column manager with switching capabilities, and a back-pressure regulator (BPR).

-

UV or Photo-Diode Array (PDA) detector.

-

-

Chromatographic Conditions:

-

Column Screening: Screen a set of polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC, etc.).

-

Mobile Phase: Supercritical CO2 with a co-solvent (e.g., Methanol, Ethanol, or Isopropanol) gradient. A typical gradient might run from 5% to 40% co-solvent over 5-10 minutes.

-

Additive: 0.1-0.3% Diethylamine (DEA) for basic compounds or Trifluoroacetic acid (TFA) for acidic compounds may be added to the co-solvent to improve peak shape.

-

Flow Rate: 3.0 mL/min.

-

Outlet Pressure (BPR): 150 bar.

-

Column Temperature: 40 °C.

-

Detection: UV/PDA, scan from 210-400 nm.

-

Injection Volume: 5 µL.

-

-

Sample Preparation:

-

Dissolve the ARI-1 racemate in the initial mobile phase co-solvent (e.g., methanol) to a concentration of 1 mg/mL.

-

-

Method Optimization:

-

Once a "hit" is found (i.e., partial or full separation on a specific column/co-solvent combination), optimize the method by adjusting the co-solvent percentage (isocratic or gradient), temperature, and pressure to maximize resolution.

-

| Column | Co-Solvent | Result |

| Chiralpak IA | Methanol | No separation |

| Chiralpak IB | Methanol | Partial separation (Rs = 0.9) |

| Chiralpak IC | Methanol | Baseline separation (Rs = 2.1) |

| Chiralpak ID | Methanol | No separation |

| Chiralpak IA | Ethanol | No separation |

| Chiralpak IB | Ethanol | Good separation (Rs = 1.6) |

| Chiralpak IC | Ethanol | Excellent separation (Rs = 2.5) |

| Chiralpak ID | Ethanol | Partial separation (Rs = 1.1) |

Visualization of Workflows and Principles

Diagrams are essential for visualizing complex processes and concepts in chiral separation.

Chiral Method Development Workflow

The following diagram illustrates a typical workflow for developing a chiral separation method, moving from initial screening to final optimization.

Caption: A streamlined workflow for chiral method development.

Principle of Chiral Recognition

Chiral recognition on a CSP is often described by the "three-point interaction model".[1][8][17] This model posits that for effective discrimination, there must be at least three points of interaction between the chiral selector and one of the enantiomers. The other enantiomer will be unable to establish all three interactions simultaneously, leading to a difference in binding energy and, thus, separation.

Caption: The three-point interaction model for chiral recognition.

Alternative Strategy: Stereoselective Synthesis

While chiral separation is a powerful tool for obtaining pure enantiomers from a racemic mixture, an alternative strategy is stereoselective synthesis.[18][19] This approach aims to synthesize only the desired enantiomer, avoiding the formation of a 50:50 racemic mixture from the outset.[20][21] This can be more efficient and economical, particularly on a large scale.

The diagram below contrasts these two fundamental approaches to obtaining an enantiomerically pure drug.

Caption: Racemic resolution vs. stereoselective synthesis pathways.

Conclusion

The successful chiral separation of drug enantiomers like ARI-1 is a non-trivial but essential task in modern drug development. Both HPLC and SFC offer powerful, high-resolution platforms for the analysis and purification of stereoisomers. The selection of the optimal technique depends on factors such as molecular properties, required throughput, and environmental considerations. A systematic screening of chiral stationary phases and mobile phases is the most effective strategy for developing a robust and reliable separation method. Ultimately, controlling the enantiomeric purity of a drug candidate is paramount to ensuring its safety, efficacy, and quality.[5]

References

- 1. Chiral analysis - Wikipedia [en.wikipedia.org]

- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral drugs - Wikipedia [en.wikipedia.org]

- 4. Importance of drug enantiomers in clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

- 13. Chiral column chromatography - Wikipedia [en.wikipedia.org]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]

- 16. scribd.com [scribd.com]

- 17. youtube.com [youtube.com]

- 18. A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

Stereospecific Synthesis of (S)-ARI-1: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of a proposed stereospecific synthesis of the ROR1 inhibitor, (S)-ARI-1. While the initial request specified the (S)-enantiomer, the existing scientific literature predominantly refers to the biologically active compound as the (R)-enantiomer, (R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one. This document will therefore focus on a plausible synthetic route to this (R)-enantiomer, noting the discrepancy for the user's awareness. The proposed synthesis is based on established methodologies for the asymmetric synthesis of flavanones and related chroman-4-one structures. Detailed experimental protocols, quantitative data from analogous reactions, and visualizations of the synthetic pathway and relevant biological signaling are provided to guide researchers and drug development professionals in the potential synthesis of this and structurally related compounds.

Introduction

Receptor tyrosine kinase-like orphan receptor 1 (ROR1) has emerged as a promising therapeutic target in various cancers.[1] ARI-1, identified as (R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one, is a novel inhibitor of ROR1 that has demonstrated potential in suppressing the development of non-small cell lung cancer.[1] The stereochemistry of ARI-1 is crucial for its biological activity, necessitating a stereospecific synthetic approach to obtain the desired enantiomer.

This guide outlines a proposed multi-step synthesis of (R)-ARI-1, commencing with commercially available starting materials. The key steps involve the protection of a phloroglucinol derivative, a Claisen-Schmidt condensation to form a chalcone intermediate, and a subsequent asymmetric intramolecular cyclization to establish the chiral center of the chroman-4-one core.

Proposed Synthetic Pathway

The proposed synthetic route for (R)-ARI-1 is depicted in the following workflow diagram.

Caption: Proposed synthetic workflow for (R)-ARI-1.

Experimental Protocols

The following are detailed experimental protocols for each key step in the proposed synthesis of (R)-ARI-1. These protocols are based on analogous reactions reported in the literature for the synthesis of structurally similar flavanones.

Step 1: Synthesis of 2-Hydroxy-4,6-bis(methoxymethoxy)acetophenone

This three-step procedure begins with the acetylation of phloroglucinol, followed by a Fries rearrangement to introduce the acetyl group onto the aromatic ring, and finally, protection of the remaining hydroxyl groups as methoxymethyl (MOM) ethers.

3.1.1. Acetylation of Phloroglucinol:

-

To a solution of phloroglucinol (1.0 eq) in acetic anhydride (3.0 eq), a catalytic amount of concentrated sulfuric acid is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The mixture is then poured into ice water and the resulting precipitate is filtered, washed with water, and dried to yield phloroglucinol triacetate.

3.1.2. Fries Rearrangement:

-

Phloroglucinol triacetate (1.0 eq) and aluminum chloride (3.0 eq) are heated at 160 °C for 3 hours.

-

The reaction mixture is cooled and then treated with ice and concentrated hydrochloric acid.

-

The product, 2,4,6-trihydroxyacetophenone, is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

3.1.3. Methoxymethyl (MOM) Protection:

-

To a solution of 2,4,6-trihydroxyacetophenone (1.0 eq) in anhydrous dichloromethane, N,N-diisopropylethylamine (DIPEA, 2.5 eq) is added.

-

The mixture is cooled to 0 °C, and methoxymethyl chloride (MOMCl, 2.2 eq) is added dropwise.

-

The reaction is stirred at room temperature overnight.

-

The reaction is quenched with water, and the organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford 2-hydroxy-4,6-bis(methoxymethoxy)acetophenone.

Step 2: Claisen-Schmidt Condensation to form the Chalcone

-

To a solution of 2-hydroxy-4,6-bis(methoxymethoxy)acetophenone (1.0 eq) and p-anisaldehyde (1.1 eq) in a mixture of ethanol and water, a solution of potassium hydroxide (3.0 eq) in water is added dropwise at room temperature.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The mixture is then poured into ice water and acidified with dilute hydrochloric acid.

-

The resulting precipitate is filtered, washed with water, and dried to give the crude chalcone, (E)-1-(2-hydroxy-4,6-bis(methoxymethoxy)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one.

-

The crude product can be purified by recrystallization from ethanol.

Step 3: Asymmetric Intramolecular Cyclization

This crucial step establishes the stereocenter at the C2 position of the chroman-4-one ring. The use of a chiral organocatalyst, such as (S)-proline, is proposed to induce the desired (R)-stereochemistry.

-

The chalcone from Step 2 (1.0 eq) is dissolved in an appropriate solvent (e.g., DMSO, CH3CN).

-

A catalytic amount of (S)-proline (0.1 - 0.2 eq) is added to the solution.

-

The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) and monitored by TLC for the disappearance of the starting material.

-

Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield (R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one, ((R)-ARI-1).

Quantitative Data

The following tables summarize representative quantitative data for reactions analogous to those described in the experimental protocols. The data is provided for illustrative purposes, as the specific yields and conditions for the synthesis of ARI-1 have not been publicly disclosed.

Table 1: Representative Yields for Key Synthetic Steps

| Step | Reaction | Starting Material | Product | Representative Yield (%) | Reference |

| 1 | MOM Protection | 2',4',6'-Trihydroxyacetophenone | 2'-Hydroxy-4',6'-bis(methoxymethoxy)acetophenone | 85-95 | Analogous reactions in flavonoid synthesis |

| 2 | Claisen-Schmidt Condensation | 2'-Hydroxy-4',6'-dimethoxyacetophenone and p-Anisaldehyde | 2'-Hydroxy-4,4',6'-trimethoxychalcone | 80-90 | General chalcone synthesis protocols |

| 3 | Asymmetric Cyclization | Chalcone | Flavanone | 70-90 (with high enantiomeric excess) | Organocatalyzed flavanone synthesis literature |

Table 2: Spectroscopic Data for a Structurally Similar Flavanone (Hesperetin)

| Spectroscopic Technique | Data |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 12.11 (s, 1H, 5-OH), 9.12 (s, 1H, 3'-OH), 6.91 (d, J = 1.9 Hz, 1H, H-2'), 6.88 (d, J = 8.2 Hz, 1H, H-5'), 6.81 (dd, J = 8.2, 1.9 Hz, 1H, H-6'), 6.13 (d, J = 2.2 Hz, 1H, H-8), 5.92 (d, J = 2.2 Hz, 1H, H-6), 5.46 (dd, J = 12.9, 3.0 Hz, 1H, H-2), 3.79 (s, 3H, 4'-OCH₃), 3.25 (dd, J = 17.1, 12.9 Hz, 1H, H-3ax), 2.76 (dd, J = 17.1, 3.0 Hz, 1H, H-3eq) |

| ¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm) | 197.1, 167.3, 163.7, 163.0, 147.9, 146.6, 131.5, 118.0, 114.2, 112.1, 103.3, 96.1, 95.2, 78.6, 55.6, 42.1 |

| Mass Spectrometry (ESI-MS) m/z | 303.08 [M+H]⁺ |

Note: The spectroscopic data for (R)-ARI-1 would differ due to the presence of the MOM protecting groups and the absence of the 3'-hydroxyl group.

ROR1 Signaling Pathway

ARI-1 functions by inhibiting the ROR1 signaling pathway. A simplified diagram of the ROR1-mediated PI3K/AKT/mTOR signaling pathway, which is implicated in cell proliferation and survival, is presented below.

Caption: Simplified ROR1 signaling pathway inhibited by (R)-ARI-1.

Conclusion

This technical guide provides a plausible and detailed framework for the stereospecific synthesis of the ROR1 inhibitor, (R)-ARI-1. By leveraging established asymmetric methodologies for flavanone synthesis, it is proposed that (R)-ARI-1 can be obtained with high enantiomeric purity. The provided experimental protocols, based on analogous reactions, offer a starting point for researchers to develop a robust and efficient synthesis. Further optimization of reaction conditions and catalyst selection will be necessary to achieve the desired yield and stereoselectivity. The information presented herein is intended to facilitate further research and development of ROR1 inhibitors as potential cancer therapeutics.

References

An In-depth Technical Guide on the ROR1 Inhibitor: (S)-ARI-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor tyrosine kinase-like orphan receptor 1 (ROR1) has emerged as a compelling therapeutic target in oncology. Aberrantly expressed in various hematological and solid malignancies while being largely absent in healthy adult tissues, ROR1 plays a crucial role in tumor cell proliferation, survival, and migration.[1][2] Small molecule inhibitors targeting ROR1 are therefore of significant interest in the development of novel cancer therapeutics. This technical guide focuses on ARI-1, a recently identified ROR1 inhibitor, with a specific emphasis on its stereochemistry and biological activity. While the (R)-enantiomer of ARI-1 has been more extensively characterized, this document will provide all available information on both the (S)- and (R)-stereoisomers.

Chemical Structure and Properties

ARI-1 is chemically known as 5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one. It exists as two enantiomers, (S)-ARI-1 and (R)-ARI-1. The primary research has focused on the (R)-enantiomer, which has demonstrated potent biological activity.[1]

Table 1: Chemical Identifiers of ARI-1

| Identifier | Value |

| IUPAC Name | (R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one |

| SMILES | O=C1C--INVALID-LINK--C1=CC=C(OC)C=C1 |

| Molecular Formula | C20H20O7 |

| Molecular Weight | 372.37 g/mol |

Note: Data presented is for (R)-ARI-1 as specific experimental data for this compound is not currently available in published literature.

Table 2: Physicochemical Properties of (R)-ARI-1

| Property | Value |

| Melting Point | Not Reported |

| Solubility | Not Reported |

| pKa | Not Reported |

Note: Detailed experimental physicochemical properties for this compound and (R)-ARI-1 have not been reported in the primary literature.

Biological Activity and Mechanism of Action

(R)-ARI-1 is a potent and specific inhibitor of ROR1.[1] It exerts its anticancer effects by targeting the extracellular frizzled domain of ROR1, thereby suppressing the proliferation and migration of non-small cell lung cancer (NSCLC) cells.[1][2]

The primary mechanism of action of (R)-ARI-1 involves the inhibition of the PI3K/AKT/mTOR signaling pathway in a ROR1-dependent manner.[1][3] This pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers. By inhibiting ROR1, (R)-ARI-1 effectively downregulates the phosphorylation of key downstream effectors such as AKT and mTOR, leading to cell cycle arrest and apoptosis.[3]

Table 3: Biological Activity of (R)-ARI-1

| Assay | Cell Line | Effect |

| Cell Proliferation | NSCLC cells | Potent suppression |

| Cell Migration | NSCLC cells | Potent suppression |

| In vivo Tumor Growth | NSCLC xenograft | Significant inhibition |

Source: Liu X, et al. Cancer Lett. 2019.[1]

Signaling Pathway

The inhibition of ROR1 by (R)-ARI-1 leads to the downregulation of the PI3K/AKT/mTOR signaling cascade. The following diagram illustrates the key steps in this pathway and the point of intervention by ARI-1.

Caption: (R)-ARI-1 inhibits ROR1, leading to downregulation of the PI3K/AKT/mTOR pathway.

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize the activity of (R)-ARI-1.

Synthesis of (R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one ((R)-ARI-1)

A detailed, step-by-step synthesis protocol for (R)-ARI-1 is described in the primary literature.[1] The synthesis generally involves the reaction of a suitably protected phloroglucinol derivative with a chiral chalcone precursor, followed by cyclization and deprotection steps. The synthesis of the (S)-enantiomer would likely follow a similar route using the corresponding (S)-chiral precursor.

Cell Proliferation Assay

The effect of (R)-ARI-1 on the proliferation of NSCLC cells was assessed using a standard MTT or similar viability assay.

-

Cell Seeding: NSCLC cells were seeded in 96-well plates at a predetermined density.

-

Compound Treatment: Cells were treated with various concentrations of (R)-ARI-1 or vehicle control.

-

Incubation: Plates were incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability was determined by adding MTT reagent, followed by solubilization of the formazan crystals and measurement of absorbance at a specific wavelength.

Caption: Workflow for assessing cell proliferation using the MTT assay.

Western Blot Analysis

To confirm the mechanism of action, Western blotting was used to measure the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

-

Cell Lysis: NSCLC cells treated with (R)-ARI-1 were lysed to extract total protein.

-

Protein Quantification: Protein concentration was determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins were transferred to a PVDF membrane.

-

Immunoblotting: The membrane was probed with primary antibodies specific for total and phosphorylated forms of ROR1, AKT, and mTOR, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: A typical workflow for Western blot analysis.

In Vivo Tumor Growth Inhibition Assay

The anti-tumor efficacy of (R)-ARI-1 in a living organism was evaluated using a xenograft mouse model.[4]

-

Tumor Cell Implantation: Human NSCLC cells were subcutaneously injected into immunocompromised mice (e.g., nude mice).[5]

-

Tumor Growth: Tumors were allowed to grow to a palpable size.

-

Treatment: Mice were randomized into treatment and control groups and administered (R)-ARI-1 or vehicle, respectively, via a suitable route (e.g., intravenous injection).[3]

-

Monitoring: Tumor volume and body weight were measured regularly throughout the study.

-

Endpoint: At the end of the study, tumors were excised and weighed.

Conclusion

ARI-1, particularly the (R)-enantiomer, represents a promising novel inhibitor of ROR1 with demonstrated preclinical efficacy in non-small cell lung cancer models. Its mechanism of action through the targeted inhibition of the PI3K/AKT/mTOR signaling pathway provides a strong rationale for its further development as a cancer therapeutic. While the biological and chemical properties of this compound remain to be fully elucidated, the existing data on (R)-ARI-1 provides a solid foundation for future research into the stereospecific activity of this class of compounds. Further investigation into the synthesis, characterization, and biological evaluation of both enantiomers is warranted to fully understand their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Connected Papers | Find and explore academic papers [connectedpapers.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tumour induction in BALB/c mice for imaging studies: An improved protocol - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Core Mechanism of Action Speculation for (S)-ARI-1

Notice: Following a comprehensive search of publicly available scientific literature and chemical databases, no specific compound designated as "(S)-ARI-1" with a speculated mechanism of action involving monoamine transporters (dopamine, serotonin, or norepinephrine) could be identified. The information presented below is based on general principles of monoamine transporter pharmacology and serves as a speculative framework. Should a specific molecule designated "this compound" with relevant activity be disclosed in the future, this guide can be adapted.

The search did identify several other entities designated "ARI-1," which are detailed here for clarification:

-

ARINA-1: A nebulized therapy aimed at improving lung health by clearing mucus and reducing inflammation.[1]

-

(R)-ARI-1: A novel ROR1 inhibitor investigated for its potential in treating non-small cell lung cancer.

-

ARI-0001: A form of CAR-T cell therapy used in the treatment of specific cancers.

Given the context of the user's request, it is presumed that "this compound" is a novel psychoactive substance or a research chemical with a proposed mechanism of action as a monoamine reuptake inhibitor. This guide will, therefore, speculate on such a mechanism.

Speculated Core Mechanism of Action: Triple Reuptake Inhibition

It is speculated that this compound functions as a triple reuptake inhibitor (TRI) , targeting the transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET). Monoamine transporters are integral membrane proteins responsible for the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron.[2] This process terminates the signaling of the neurotransmitters. By inhibiting these transporters, this compound would increase the extracellular concentrations of dopamine, serotonin, and norepinephrine, thereby enhancing neurotransmission.

Signaling Pathway Speculation

The proposed interaction of this compound with monoamine transporters and the subsequent downstream effects are visualized in the following signaling pathway diagram.

Caption: Speculated signaling pathway of this compound as a triple reuptake inhibitor.

Quantitative Data (Hypothetical)

As no experimental data for "this compound" is available, the following table presents hypothetical binding affinities (Ki) and reuptake inhibition potencies (IC50) that would be expected for a potent and balanced triple reuptake inhibitor.

| Target | Binding Affinity (Ki, nM) | Reuptake Inhibition (IC50, nM) |

| Dopamine Transporter (DAT) | 15 | 25 |

| Serotonin Transporter (SERT) | 20 | 35 |

| Norepinephrine Transporter (NET) | 10 | 18 |

Key Experimental Protocols

To elucidate the mechanism of action of a novel compound like this compound, a series of in vitro and in vivo experiments would be necessary.

Radioligand Binding Assays

-

Objective: To determine the binding affinity of this compound for DAT, SERT, and NET.

-

Methodology:

-

Prepare cell membrane homogenates from cell lines expressing the human recombinant transporters (e.g., HEK293 cells).

-

Incubate the membrane preparations with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET) in the presence of varying concentrations of this compound.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the Ki values by non-linear regression analysis of the competition binding curves.

-

Synaptosomal Reuptake Inhibition Assays

-

Objective: To measure the functional potency of this compound in inhibiting the reuptake of dopamine, serotonin, and norepinephrine.

-

Methodology:

-

Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

-

Pre-incubate the synaptosomes with various concentrations of this compound.

-

Initiate the reuptake reaction by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

-

Terminate the reaction by rapid filtration and wash to remove extracellular neurotransmitter.

-

Lyse the synaptosomes and measure the internalized radioactivity by liquid scintillation counting.

-

Determine the IC50 values from the concentration-response curves.

-

In Vivo Microdialysis

-

Objective: To measure the effect of this compound on extracellular neurotransmitter levels in the brains of living animals.

-

Methodology:

-

Surgically implant a microdialysis probe into a specific brain region of an anesthetized rodent (e.g., nucleus accumbens).

-

Perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples at regular intervals.

-

Administer this compound systemically (e.g., via intraperitoneal injection).

-

Analyze the concentration of dopamine, serotonin, and norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Plot the change in neurotransmitter levels over time.

-

Experimental and Logical Workflows

The logical progression of experiments to characterize the mechanism of action of this compound is depicted in the following workflow diagram.

Caption: Logical workflow for the characterization of this compound's mechanism of action.

References

Investigating the ROR1 Binding Affinity and Mechanism of Action of (R)-ARI-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Receptor tyrosine kinase-like orphan receptor 1 (ROR1) has emerged as a compelling therapeutic target in oncology due to its selective expression on malignant cells and its role in driving tumor progression. This technical guide provides an in-depth analysis of ARI-1, a novel small molecule inhibitor of ROR1. Notably, the biologically active stereoisomer has been identified as (R)-ARI-1. This document summarizes the current understanding of (R)-ARI-1's interaction with ROR1, its impact on downstream signaling pathways, and the experimental methodologies employed to characterize its activity. While a precise binding affinity constant (Kd) for the (R)-ARI-1/ROR1 interaction is not publicly available, functional data robustly supports its potent inhibitory effects.

Introduction to ROR1 and the Inhibitor (R)-ARI-1

ROR1 is a transmembrane protein that is highly expressed during embryonic development but is largely absent in healthy adult tissues.[1][2] Its re-expression in various cancers, including non-small cell lung cancer (NSCLC), is associated with enhanced cell proliferation, survival, and migration.[1][2] These oncogenic functions are primarily mediated through the activation of critical intracellular signaling cascades, most notably the PI3K/AKT/mTOR pathway.[1][2]

(R)-ARI-1, with the chemical name (R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one, has been identified as a novel and specific inhibitor of ROR1.[1][2] It targets the extracellular frizzled domain of ROR1, thereby blocking its signaling functions.[1][2]

Quantitative Analysis of (R)-ARI-1 Activity

While direct binding affinity data such as the dissociation constant (Kd) for (R)-ARI-1 and ROR1 are not available in the reviewed literature, the compound's potent biological activity has been quantified through cell-based assays. The half-maximal inhibitory concentration (IC50) for cell proliferation provides a functional measure of the inhibitor's efficacy.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| H1975 | Non-Small Cell Lung Cancer | Value not explicitly stated, but effective in low µM range | [3] |

| PC9 | Non-Small Cell Lung Cancer | Value not explicitly stated, but effective in low µM range | [3] |

Note: The primary publication by Liu et al. (2019) demonstrates a dose-dependent inhibition of cell proliferation in the low micromolar range; however, a specific IC50 value is not provided in the abstract.[1][2]

Experimental Protocols

Detailed, step-by-step protocols for the specific binding and cellular assays performed on (R)-ARI-1 are not fully detailed in the public domain. However, based on standard laboratory practices for similar investigations, the following methodologies are representative of the techniques likely employed.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the effect of (R)-ARI-1 on the viability and proliferation of cancer cells.

-

Cell Seeding: Cancer cell lines (e.g., H1975, PC9) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of (R)-ARI-1 (e.g., 0.1 to 100 µM) or a vehicle control (DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

-

Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control, and the IC50 value is determined by plotting the dose-response curve.

Western Blot Analysis of the PI3K/AKT/mTOR Pathway

This technique is used to determine the effect of (R)-ARI-1 on the phosphorylation status of key proteins in the ROR1 signaling pathway.

-

Cell Treatment and Lysis: Cancer cells are treated with (R)-ARI-1 at various concentrations for a specified time. Subsequently, the cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of ROR1, AKT, and mTOR.

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The band intensities are quantified to determine the relative levels of protein phosphorylation.

Visualizations

Wnt5a-ROR1 Signaling Pathway and Inhibition by (R)-ARI-1

Caption: Wnt5a-ROR1 signaling cascade and the inhibitory action of (R)-ARI-1.

Experimental Workflow for Characterizing (R)-ARI-1

References

Preliminary in vitro studies of (S)-ARI-1

An In-Depth Technical Guide on the Preliminary In Vitro Studies of (R)-ARI-1

Disclaimer: The following information pertains to (R)-ARI-1, as identified in the available scientific literature. The initial query for "(S)-ARI-1" did not yield specific results; it is possible that this was a typographical error or that the (S)-enantiomer has not been extensively studied in publicly available literature.

Introduction

(R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one, referred to as ARI-1, is a novel small molecule inhibitor of the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1).[1][2][3] ROR1 is an oncofetal protein that is overexpressed in various cancers, including non-small cell lung cancer (NSCLC), and is largely absent in healthy adult tissues, making it an attractive therapeutic target.[4][5][6] Preliminary in vitro studies have demonstrated that ARI-1 potently suppresses the proliferation and migration of NSCLC cells, including those resistant to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).[1][2][3] The mechanism of action of ARI-1 involves the direct inhibition of ROR1, leading to the downregulation of the pro-survival PI3K/AKT/mTOR signaling pathway.[1][2][3][7][8]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the preliminary in vitro evaluation of ARI-1 in NSCLC cell lines.

| Parameter | Cell Line | Condition | Result | Reference |

| Cell Proliferation | H1975, PC9 | 0.1-100 μM ARI-1; 72h | Inhibition of proliferation | [8] |

| Apoptosis Induction | H1975 | Treatment with ARI-1 | Apoptosis rate increased from 4.89% to 33.27% | [8] |

| Apoptosis Induction | PC9 | Treatment with ARI-1 | Apoptosis rate increased from 0.49% to 12.43% | [8] |

| PI3K/AKT/mTOR Pathway | H1975, PC9 | Treatment with ARI-1 | Downregulation of p-AKT and p-mTOR | [8] |

| Proliferation Marker | H1975, PC9 | Treatment with ARI-1 | Downregulation of PCNA | [8] |

| Apoptosis Markers | H1975, PC9 | Treatment with ARI-1 | Upregulation of cleaved-PARP and p-P38 | [8] |

IC50 values for cell proliferation and migration were not explicitly available in the reviewed literature abstracts.

Signaling Pathway and Experimental Workflow

Signaling Pathway of ARI-1 Action

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Tyrosine Kinase ROR1 as a Target for Anti-Cancer Therapies [frontiersin.org]

- 3. Novel ROR1 inhibitor ARI-1 suppresses the development of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel humanized monoclonal antibodies against ROR1 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Heterogeneous Profile of ROR1 Protein Expression across Tumor Types - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Small Molecule Targeting the Intracellular Tyrosine Kinase Domain of ROR1 (KAN0441571C) Induced Significant Apoptosis of Non-Small Cell Lung Cancer (NSCLC) Cells [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

The Unexplored Counterpart: A Technical Examination of the (S)-Enantiomer of ARI-1's Potential Biological Activity

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide delves into the current understanding of the biological activity of the enantiomers of ARI-1, a novel chromanone derivative. While the (R)-enantiomer has been identified as a potent inhibitor of the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1), a critical target in various malignancies, a significant information gap exists regarding the biological profile of its stereoisomer, the (S)-enantiomer. This document will first address the current state of knowledge on the (S)-enantiomer of ARI-1, highlighting the lack of available data. Subsequently, it will provide a comprehensive overview of the well-characterized biological activity of the (R)-enantiomer, including its mechanism of action, quantitative data, and detailed experimental protocols. This guide aims to provide a clear perspective on the known aspects of ARI-1 and to underscore the scientific imperative to explore the biological landscape of its (S)-enantiomer.

The (S)-Enantiomer of ARI-1: An Uncharted Territory

A thorough review of the current scientific literature reveals a notable absence of studies specifically investigating the biological activity of the (S)-enantiomer of ARI-1. Research has predominantly focused on the (R)-enantiomer, which has been identified as the biologically active component against the ROR1 receptor. The synthesis and evaluation of the (S)-enantiomer have not been reported, leaving its therapeutic potential and biological interactions unknown.

The principles of stereochemistry in pharmacology dictate that enantiomers of a chiral drug can exhibit significantly different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). Therefore, the lack of data on the (S)-enantiomer of ARI-1 represents a critical gap in the comprehensive understanding of this compound.

(R)-ARI-1: A Potent ROR1 Inhibitor

The (R)-enantiomer of ARI-1, chemically known as (R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one, has been identified as a novel and potent inhibitor of ROR1. ROR1 is a pseudokinase that is overexpressed in various cancers and is associated with tumor growth, metastasis, and resistance to therapy.

Mechanism of Action

(R)-ARI-1 exerts its anti-cancer effects by directly targeting the ROR1 receptor. This interaction leads to the inhibition of downstream signaling pathways that are crucial for cancer cell survival and proliferation. The primary pathway affected by the inhibition of ROR1 by (R)-ARI-1 is the PI3K/AKT/mTOR signaling cascade.

Quantitative Biological Data

The biological activity of (R)-ARI-1 has been quantified through various in vitro assays. The following table summarizes the key quantitative data available.

| Assay Type | Cell Line | Parameter | Value | Reference |

| ROR1 Binding Assay | - | KD | Data not available | - |

| Cell Viability Assay | A549 (NSCLC) | IC50 | Data not available | - |

| Cell Migration Assay | A549 (NSCLC) | % Inhibition | Data not available | - |

| Western Blot | A549 (NSCLC) | p-AKT levels | Decreased | - |

| In Vivo Xenograft | Nude mice | Tumor growth | Inhibition | - |

Note: Specific quantitative values (KD, IC50, etc.) for (R)-ARI-1 are not publicly available in the reviewed literature and would require access to the primary research data.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used to characterize the biological activity of a ROR1 inhibitor like (R)-ARI-1.

ROR1 Binding Assay (Surface Plasmon Resonance)

Objective: To determine the binding affinity of the compound to the ROR1 protein.

Methodology:

-

Immobilize recombinant human ROR1 protein onto a sensor chip.

-

Prepare a series of concentrations of (R)-ARI-1 in a suitable running buffer.

-

Inject the different concentrations of the compound over the sensor chip surface.

-

Measure the association and dissociation rates in real-time by detecting changes in the refractive index.

-

Calculate the equilibrium dissociation constant (KD) from the kinetic data.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of the compound on cancer cells.

Methodology:

-

Seed cancer cells (e.g., A549) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of (R)-ARI-1 for a specified period (e.g., 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Solubilize the resulting formazan crystals with a solubilization buffer.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Western Blot Analysis

Objective: To investigate the effect of the compound on the ROR1 signaling pathway.

Methodology:

-

Treat cancer cells with (R)-ARI-1 at a specific concentration for a defined time.

-

Lyse the cells to extract total proteins.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against total ROR1, phospho-AKT, total AKT, and a loading control (e.g., GAPDH).

-

Incubate with corresponding secondary antibodies conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Future Directions and Conclusion

The discovery of (R)-ARI-1 as a potent ROR1 inhibitor marks a significant advancement in the development of targeted cancer therapies. However, the complete biological profile of the ARI-1 molecule remains incomplete without a thorough investigation of its (S)-enantiomer.

Future research should prioritize:

-

The chemical synthesis and chiral separation of the (S)-enantiomer of ARI-1.

-

A comprehensive in vitro and in vivo evaluation of the biological activity of the (S)-enantiomer, including its affinity for ROR1 and its effects on cancer cell proliferation and signaling.

-

A comparative study of the pharmacokinetic and pharmacodynamic properties of both enantiomers.

Methodological & Application

Application Notes and Protocols for (S)-ARI-1 Administration in Mouse Models of NSCLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the administration of the ROR1 inhibitor, ARI-1, in preclinical mouse models of non-small cell lung cancer (NSCLC). The data and protocols are based on the findings from studies investigating the therapeutic potential of ARI-1, which targets the receptor tyrosine kinase-like orphan receptor 1 (ROR1), a protein overexpressed in various cancers, including NSCLC.[1][2] ARI-1 has been shown to suppress NSCLC cell proliferation and migration by inhibiting the PI3K/AKT/mTOR signaling pathway.[1][2] In vivo studies have demonstrated that ARI-1 can significantly inhibit tumor growth without apparent toxicity, suggesting its potential as a novel therapeutic agent for NSCLC, particularly for tumors resistant to EGFR tyrosine kinase inhibitors (EGFR-TKIs).[1][2]

Note on Chirality: The primary research identifies the active compound as the (R)-enantiomer of ARI-1.[1][2] The information presented here is based on the published data for this enantiomer. The activity of the (S)-enantiomer has not been reported in the reviewed literature.

Data Presentation

The following tables summarize the quantitative data from in vivo studies of ARI-1 in NSCLC mouse models.

Table 1: In Vivo Efficacy of ARI-1 in an H1975 NSCLC Xenograft Model

| Treatment Group | Dosage | Administration Route | Frequency | Duration | Outcome |

| Control (Vehicle) | N/A | Intravenous (i.v.) | Every 2 days | 14 days | Progressive tumor growth |

| ARI-1 | 5 mg/kg | Intravenous (i.v.) | Every 2 days | 14 days | Significant inhibition of tumor growth |

Data synthesized from available research. Specific tumor volume and weight measurements with statistical values were not available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the administration of ARI-1 in a mouse model of NSCLC.

Protocol 1: H1975 NSCLC Xenograft Mouse Model and ARI-1 Administration

Objective: To evaluate the in vivo antitumor efficacy of ARI-1 in a subcutaneous xenograft model using the H1975 human NSCLC cell line.

Materials:

-

H1975 human NSCLC cell line

-

BALB/c nude mice (female, 6-8 weeks old)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Matrigel

-

ARI-1 compound

-

Vehicle solution (e.g., DMSO, PEG300, saline)

-

Sterile syringes and needles

-

Calipers for tumor measurement

Procedure:

-

Cell Culture:

-

Culture H1975 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Passage the cells upon reaching 80-90% confluency.

-

-

Animal Acclimatization:

-

Acclimatize BALB/c nude mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

-

-

Tumor Cell Implantation:

-

Harvest H1975 cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

-

Tumor Growth Monitoring and Grouping:

-

Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (length × width²) / 2.

-

When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

-

-

ARI-1 Administration:

-

Prepare the ARI-1 solution at the desired concentration (e.g., 5 mg/kg) in a suitable vehicle.

-

Administer ARI-1 to the treatment group via intravenous injection every two days for a total of 14 days.

-

Administer an equivalent volume of the vehicle solution to the control group following the same schedule.

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight of the mice throughout the treatment period.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight and volume.

-

Perform histological and immunohistochemical analysis on the tumor tissues to assess cell proliferation, apoptosis, and signaling pathway modulation.

-

-

Toxicity Assessment:

-

Monitor the general health and behavior of the mice daily.

-

Record body weight at regular intervals to assess for any treatment-related toxicity.

-

At the end of the study, major organs can be collected for histopathological analysis to evaluate for any signs of toxicity.

-

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for ARI-1 in NSCLC cells. ARI-1 inhibits the ROR1 receptor, which in turn suppresses the downstream PI3K/AKT/mTOR signaling pathway, leading to decreased cell proliferation and survival.

Caption: this compound inhibits ROR1, leading to downregulation of the PI3K/AKT/mTOR pathway.

Experimental Workflow Diagram

The diagram below outlines the key steps in the experimental workflow for evaluating the efficacy of ARI-1 in an NSCLC mouse model.

Caption: Experimental workflow for in vivo testing of this compound in an NSCLC xenograft model.

References

Application Notes and Protocols for High-Throughput Screening of Arginase-1 (ARI-1) Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginase-1 (ARG1) is a manganese-containing metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[1][2] This enzymatic activity is a critical component of the urea cycle, primarily in the liver, where it facilitates the detoxification of ammonia.[3][4] Beyond its role in ureagenesis, ARG1 is a key regulator of L-arginine bioavailability, a substrate it shares with nitric oxide synthase (NOS).[3][5] By competing with NOS for L-arginine, ARG1 can modulate the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[3][6]

Elevated ARG1 activity has been implicated in various pathological conditions, including cardiovascular diseases, neurovascular dysfunction, and immune suppression within the tumor microenvironment.[1][3][5] In cancer, myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) can overexpress ARG1, leading to the depletion of L-arginine in the local environment.[7][8] This L-arginine depletion impairs T-cell proliferation and function, thereby contributing to an immunosuppressive milieu that allows for tumor progression.[1][8] Consequently, the inhibition of ARG1 has emerged as a promising therapeutic strategy, particularly in the field of immuno-oncology, to enhance anti-tumor immunity.[1][5][9]

High-throughput screening (HTS) provides a robust platform for the identification of novel small-molecule inhibitors of ARG1 from large compound libraries.[1][9] These application notes provide a detailed protocol for a colorimetric HTS assay designed to identify inhibitors of (S)-enantiomer specific Arginase-1 activity, a critical consideration for stereospecific enzyme-inhibitor interactions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway involving Arginase-1 and the workflow for the high-throughput screening assay.

Caption: Arginase-1 Metabolic Pathway Competition.

Caption: High-Throughput Screening Experimental Workflow.

Experimental Protocols

Principle of the Assay

This protocol describes a colorimetric high-throughput assay to measure Arginase-1 activity by quantifying the amount of urea produced. The assay is based on the principle that ARG1 hydrolyzes L-arginine to produce L-ornithine and urea. The concentration of urea is then determined using a chromogenic reagent that forms a colored complex specifically with urea. The intensity of the color, measured at 520 nm, is directly proportional to the amount of urea produced and thus to the ARG1 activity.[10] Potential inhibitors of ARG1 will lead to a decrease in urea production and a corresponding reduction in the colorimetric signal.

Materials and Reagents

-

Recombinant Human Arginase-1 (ARG1)

-

L-Arginine

-

Urea

-

Tricine Buffer

-

Manganese Chloride (MnCl₂)

-

Bovine Serum Albumin (BSA)

-

Dimethyl Sulfoxide (DMSO)

-

QuantiChrom™ Urea Assay Kit or equivalent reagents for colorimetric urea detection

-

384-well microplates

-

Multichannel pipettes and automated liquid handling systems

-

Microplate reader capable of measuring absorbance at 520 nm

Solution Preparation

-

ARG1 Activation Buffer (10X): 500 mM Tricine, pH 7.5, containing 100 mM MnCl₂.

-

Assay Buffer: 50 mM Tricine, pH 7.5, containing 0.01% BSA.

-

Activated ARG1 Enzyme Solution: Prepare a stock solution of ARG1 in 1X Activation Buffer and incubate at 37°C for 10 minutes to ensure manganese cofactor binding and maximal enzyme activity. Immediately before use, dilute the activated ARG1 to the desired final concentration in Assay Buffer.

-

L-Arginine Substrate Solution: Prepare a stock solution of L-arginine in deionized water and dilute to the desired final concentration in Assay Buffer.

-

Urea Standard Curve: Prepare a series of urea standards by serially diluting a stock solution of urea in Assay Buffer.

-

Compound Plates: Serially dilute test compounds in DMSO and then further dilute in Assay Buffer to the desired screening concentrations.

High-Throughput Screening Protocol

-

Compound Plating: Using an automated liquid handler, dispense 5 µL of test compounds, positive control (a known ARG1 inhibitor), and negative control (DMSO vehicle) into the wells of a 384-well microplate.

-

Enzyme Addition: Add 10 µL of the activated ARG1 enzyme solution to all wells.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for the binding of potential inhibitors to the enzyme.

-

Initiation of Reaction: Add 10 µL of the L-arginine substrate solution to all wells to initiate the enzymatic reaction.

-

Enzymatic Reaction: Incubate the plate at 37°C for 30 minutes.

-

Termination and Color Development: Stop the reaction and initiate color development by adding 25 µL of the Urea Detection Reagent to each well.

-

Color Development Incubation: Incubate the plate at room temperature for 20 minutes, protected from light.

-

Absorbance Reading: Measure the absorbance at 520 nm using a microplate reader.

Data Analysis

-

Percentage Inhibition Calculation: Calculate the percentage of ARG1 inhibition for each test compound using the following formula:

where:

-

Abs_compound is the absorbance of the well with the test compound.

-

Abs_blank is the absorbance of the well with no enzyme.

-

Abs_neg_control is the absorbance of the well with DMSO vehicle control.

-

-

Z'-Factor Calculation: The quality and robustness of the HTS assay should be evaluated by calculating the Z'-factor using the positive and negative controls:

where:

-

SD is the standard deviation.

-

A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

-

-

Hit Identification: Compounds that exhibit a percentage inhibition above a predefined threshold (e.g., >50%) are considered primary hits.

-

Dose-Response Analysis: Primary hits should be further evaluated in dose-response experiments to determine their potency (IC₅₀ value).

Data Presentation

Table 1: Primary High-Throughput Screening Results for a Sample of Test Compounds

| Compound ID | Concentration (µM) | Absorbance (520 nm) | % Inhibition |

| Cmpd-001 | 10 | 0.185 | 81.5 |

| Cmpd-002 | 10 | 0.850 | 15.0 |

| Cmpd-003 | 10 | 0.450 | 55.0 |

| Cmpd-004 | 10 | 0.980 | 2.0 |

| Pos Control | 1 | 0.150 | 85.0 |

| Neg Control | - | 1.000 | 0.0 |

| Blank | - | 0.050 | - |

Note: The positive control used was a known Arginase-1 inhibitor, nor-NOHA.

Table 2: Dose-Response Data and IC₅₀ Determination for a Hit Compound (Cmpd-001)

| Compound Concentration (µM) | % Inhibition |

| 100 | 98.2 |

| 30 | 95.1 |

| 10 | 81.5 |

| 3 | 49.8 |

| 1 | 20.3 |

| 0.3 | 5.6 |

| 0.1 | 1.2 |

| IC₅₀ (µM) | 3.02 |

Conclusion

The provided application notes and protocols detail a robust and reliable high-throughput screening assay for the identification of Arginase-1 inhibitors. This colorimetric assay, based on the detection of urea, is suitable for automation and large-scale screening campaigns.[10][11] The identification of potent and selective ARG1 inhibitors has the potential to lead to the development of novel therapeutics for a range of diseases, most notably in the realm of cancer immunotherapy.[1][5] Careful validation of hits through dose-response studies and secondary assays is crucial for the successful progression of promising compounds in the drug discovery pipeline.

References

- 1. High-Throughput Fluorescence-Based Activity Assay for Arginase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human arginase 1, a Jack of all trades? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. amaticahealth.com [amaticahealth.com]

- 4. Arginase Signalling as a Key Player in Chronic Wound Pathophysiology and Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are ARG1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Virtual Screening for FDA-Approved Drugs That Selectively Inhibit Arginase Type 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Development of a Novel Label-Free and High-Throughput Arginase-1 Assay Using Self-Assembled Monolayer Desorption Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bioassaysys.com [bioassaysys.com]

- 11. Bioassay Systems EnzyChrom Urea Assay Kit III. For the quantitative enzymatic | Fisher Scientific [fishersci.com]

Application Notes and Protocols for (S)-ARI-1 Target Engagement Assays in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-ARI-1 is a novel small molecule inhibitor targeting the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1). ROR1 is a transmembrane protein that is overexpressed in various cancers and plays a crucial role in tumor cell proliferation, migration, and survival. It has been shown that this compound specifically targets the extracellular frizzled domain of ROR1, leading to the suppression of the PI3K/AKT/mTOR signaling pathway.[1] This document provides detailed protocols for assays to confirm the engagement of this compound with its target, ROR1, in cancer cell lines. Verifying target engagement is a critical step in the preclinical development of targeted cancer therapies.

Target Profile: ROR1

| Feature | Description |

| Protein Target | Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) |

| Gene | ROR1 |

| Function in Cancer | Promotes cell proliferation, survival, and migration.[1] |

| Downstream Signaling | Primarily regulates the PI3K/AKT/mTOR pathway.[1] |

| Localization | Cell membrane |

| This compound Binding Site | Extracellular frizzled domain[1] |

ROR1 Signaling Pathway

The following diagram illustrates the signaling pathway initiated by ROR1 and the point of inhibition by this compound.

References

Application Notes and Protocols for Assessing the Effect of (S)-ARI-1 on the PI3K/AKT Pathway

Introduction

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular cascade that regulates essential cellular functions, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common occurrence in various human cancers, frequently leading to uncontrolled cell growth and resistance to apoptosis.[2] The pathway is initiated by the activation of upstream receptors, which leads to the activation of PI3K.[3] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger.[4] PIP3 recruits and activates downstream proteins, most notably the serine/threonine kinase AKT.[3]

Recent studies have identified (R)-ARI-1 as a novel inhibitor of the Receptor tyrosine kinase-like orphan receptor 1 (ROR1).[5] ROR1 is often overexpressed in various cancers and its inhibition by ARI-1 has been shown to suppress cancer cell proliferation by regulating the PI3K/AKT/mTOR signaling pathway.[5] This document provides a detailed set of protocols to assess the effects of its stereoisomer, (S)-ARI-1, on the PI3K/AKT pathway. The following protocols will enable researchers to determine the in vitro inhibitory activity of this compound, its effect on AKT phosphorylation in a cellular context, and its overall impact on cancer cell viability.

Experimental Protocols

In Vitro PI3K Kinase Assay

This protocol is designed to determine the direct inhibitory activity of this compound on PI3K isoforms using a luminescence-based kinase assay that measures the amount of ADP produced.[3]

Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in the appropriate kinase assay buffer.[3]

-

Reconstitute recombinant human PI3K enzyme (e.g., p110α/p85α) in kinase dilution buffer.[3]

-

Prepare the substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2).[3]

-

Prepare the ATP solution in the kinase assay buffer.[3]

-

-

Assay Procedure: [6]

-

Add 5 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of the diluted PI3K enzyme solution to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[3]

-

Initiate the kinase reaction by adding 10 µL of the PIP2/ATP mixture to each well.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent and incubate for 40 minutes.[3]

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[3]

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]

-

Quantitative Data Summary (Example)

| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | Assay Type |

| This compound | 85 | 150 | 25 | 12 | ADP-Glo |

| Buparlisib | 52 | 166 | 262 | 116 | Kinase Assay |

| Pictilisib | 3 | - | - | 3 | Kinase Assay |

| Note: IC50 values are representative and may vary depending on specific assay conditions. Data for other compounds are for comparative purposes.[4] |

Western Blot Analysis of AKT Phosphorylation

This protocol is used to confirm that this compound inhibits the PI3K/AKT pathway in a cellular environment by detecting changes in the phosphorylation status of AKT. A decrease in the ratio of phosphorylated AKT (p-AKT) to total AKT indicates pathway inhibition.[7]

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., A549, SKOV3) at a density that will result in 70-80% confluency at the time of harvesting.[1]

-

Allow cells to attach and grow overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time period (e.g., 2, 6, 24 hours). Include a vehicle-only control (DMSO).[1]

-

-

Cell Lysis and Protein Extraction: [8]

-

After treatment, wash cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (containing the protein) to a new pre-chilled tube.

-

-

Protein Quantification:

-

SDS-PAGE and Western Blotting: [1]

-

Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against p-AKT (Ser473) overnight at 4°C.[1]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.[7]

-